N-(2-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Triazole Derivatives : One study outlines the synthesis of triazole derivatives using 4-chlorobenzenamine as a starting material, exploring reaction conditions to achieve high yields, demonstrating the compound's utility in fine chemical synthesis (Kan, 2015).
- Cyclization Reactions : Another research discusses the reaction of N-(α-Chlorobenzylidene)carbamoyl chloride with various reagents, leading to the synthesis of different heterocyclic compounds, indicating the triazole's role in facilitating diverse cyclization reactions (Yanagida et al., 1971).
- Copper-Catalyzed Cyclization : A different study reports on the intramolecular copper-catalyzed cyclization of functionalized enamides, leading to the synthesis of oxazoles, showcasing the utility of triazole derivatives in the synthesis of oxazoles through copper-catalyzed reactions (Kumar et al., 2012).
Potential Biological Activities
- Inhibition of Gene Expression : Research into N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a related compound, explores its inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors, hinting at the therapeutic potential of related triazole derivatives (Palanki et al., 2000).
- Molecular and Spectroscopic Analysis : Another study focuses on the molecular, electronic, and spectroscopic analysis of heterocyclic triazol-5-ones, providing insights into their electronic properties and potential applications in material science or as bioactive molecules (Beytur & Avinca, 2021).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-methyl-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-12-16(20-21-22(12)14-8-3-2-4-9-14)17(23)19-11-13-7-5-6-10-15(13)18/h2-10H,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIXTRYBFLKMMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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